Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method might include the reaction of a thioamide with an α-halo ester in the presence of a base. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the ester group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-phenyl-1,3-thiazol-2-ylidene)acetate
- Ethyl (4-phenyl-3-methyl-1,3-thiazol-2(3H)-ylidene)acetate
- Ethyl (4-phenyl-3-butyl-1,3-thiazol-2(3H)-ylidene)acetate
Uniqueness
Ethyl (4-phenyl-3-propyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific substitution pattern on the thiazole ring
Properties
CAS No. |
61123-01-1 |
---|---|
Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 2-(4-phenyl-3-propyl-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C16H19NO2S/c1-3-10-17-14(13-8-6-5-7-9-13)12-20-15(17)11-16(18)19-4-2/h5-9,11-12H,3-4,10H2,1-2H3 |
InChI Key |
UIILLCFWFVARNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CSC1=CC(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.